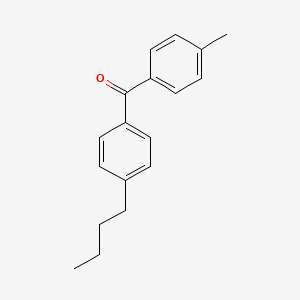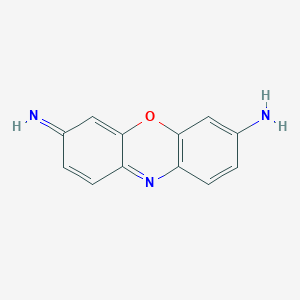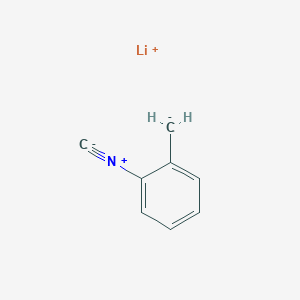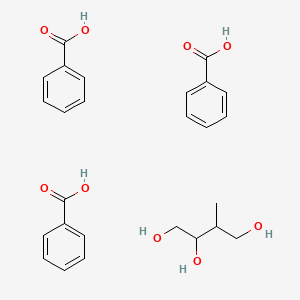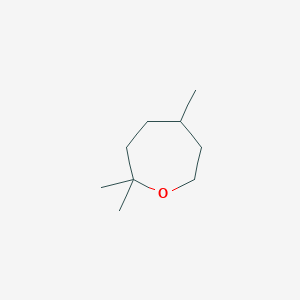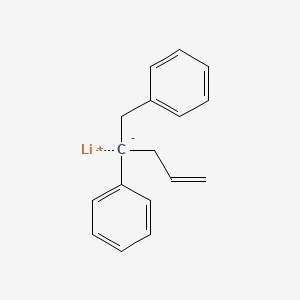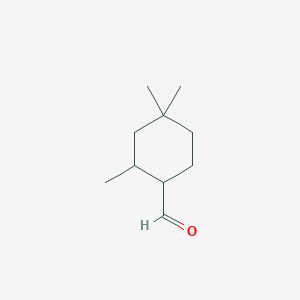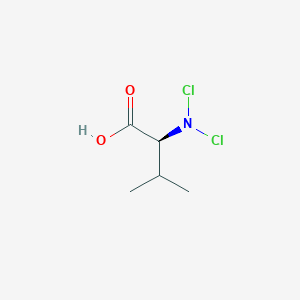
N,N-Dichloro-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dichloro-L-valine is a chlorinated derivative of the amino acid L-valine This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the valine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-valine typically involves the chlorination of L-valine. One common method is the reaction of L-valine with chlorine gas in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atoms. The reaction can be represented as follows:
L-valine+Cl2→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dichloro-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can remove the chlorine atoms, reverting the compound back to L-valine or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as 1,3-dichloro-5,5-dimethylhydantoin in aqueous acetic acid medium.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Aliphatic aldehydes or carboxylic acids.
Reduction: L-valine or its derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
N,N-Dichloro-L-valine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of N,N-Dichloro-L-valine involves its interaction with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their structure and function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparación Con Compuestos Similares
- N,N-Dichloro-L-leucine
- N,N-Dichloro-L-isoleucine
- N,N-Dichloro-L-alanine
Comparison: N,N-Dichloro-L-valine is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atoms. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the steric and electronic effects of the valine side chain .
Propiedades
Número CAS |
62796-76-3 |
|---|---|
Fórmula molecular |
C5H9Cl2NO2 |
Peso molecular |
186.03 g/mol |
Nombre IUPAC |
(2S)-2-(dichloroamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C5H9Cl2NO2/c1-3(2)4(5(9)10)8(6)7/h3-4H,1-2H3,(H,9,10)/t4-/m0/s1 |
Clave InChI |
ANFHEEAUDZLHBW-BYPYZUCNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)N(Cl)Cl |
SMILES canónico |
CC(C)C(C(=O)O)N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



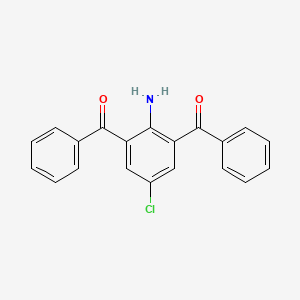
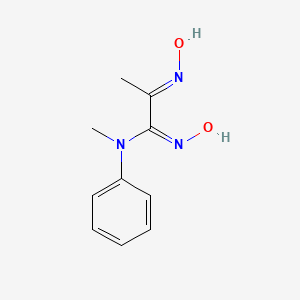

![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
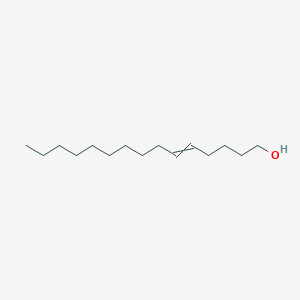
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
